molecular formula C9H14N2O B13047115 (1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine

(1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13047115
M. Wt: 166.22 g/mol
InChI Key: YLLORXQFHZAMRT-SECBINFHSA-N
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Description

(1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out in a solvent like ethanol under mild conditions.

Another method involves the reductive amination of 4-methoxyphenylacetone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction is usually performed in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of secondary amines or other reduced derivatives using agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane as solvent, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.

    Substitution: Sodium methoxide, methanol as solvent, elevated temperatures.

Major Products Formed

    Oxidation: Imines, oximes.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic activity, depending on its structure and the nature of the target. The methoxy group and the diamine moiety play crucial roles in binding to the active site of the target molecule, thereby modulating its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine is unique due to its specific structural features, such as the presence of both a methoxy group and a diamine moiety These features confer distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(1S)-1-(4-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H14N2O/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m1/s1

InChI Key

YLLORXQFHZAMRT-SECBINFHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](CN)N

Canonical SMILES

COC1=CC=C(C=C1)C(CN)N

Origin of Product

United States

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